molecular formula C21H19NO5S2 B2616211 methyl 3-[3-(benzenesulfonyl)propanamido]-5-phenylthiophene-2-carboxylate CAS No. 892854-12-5

methyl 3-[3-(benzenesulfonyl)propanamido]-5-phenylthiophene-2-carboxylate

Cat. No.: B2616211
CAS No.: 892854-12-5
M. Wt: 429.51
InChI Key: PCCBNEVLZPINCQ-UHFFFAOYSA-N
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Description

Methyl 3-[3-(benzenesulfonyl)propanamido]-5-phenylthiophene-2-carboxylate is a thiophene-derived compound with a complex substitution pattern. Its structure features:

  • A thiophene core substituted at position 2 with a methyl ester group (-COOCH₃).
  • A 5-phenyl group at position 5.
  • A 3-(benzenesulfonyl)propanamido group at position 3, comprising a propanamido linker (-NHCOCH₂CH₂-) bonded to a benzenesulfonyl moiety (-SO₂C₆H₅).

The compound’s molecular formula is C₂₁H₂₀N₂O₅S₂, with a molecular weight of 480.53 g/mol (calculated via exact mass). Its synthesis likely involves a Gewald reaction to construct the thiophene core, followed by sequential functionalization steps, including sulfonylation and amidation . Potential applications include pharmaceutical research, as sulfonamide-containing thiophenes are known for their bioactivity in enzyme inhibition and receptor modulation.

Properties

IUPAC Name

methyl 3-[3-(benzenesulfonyl)propanoylamino]-5-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO5S2/c1-27-21(24)20-17(14-18(28-20)15-8-4-2-5-9-15)22-19(23)12-13-29(25,26)16-10-6-3-7-11-16/h2-11,14H,12-13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCCBNEVLZPINCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-[3-(benzenesulfonyl)propanamido]-5-phenylthiophene-2-carboxylate typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation, where the thiophene ring reacts with benzenesulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the Propanamido Group: The propanamido group can be attached through an amide coupling reaction, where the thiophene derivative reacts with 3-aminopropanoic acid or its derivatives in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Esterification: The final step involves esterification, where the carboxylic acid group is converted to a methyl ester using methanol and an acid catalyst like sulfuric acid.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The thiophene ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: The benzenesulfonyl group can be reduced to a benzyl group under strong reducing conditions.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination can be used.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Methyl 3-[3-(benzenesulfonyl)propanamido]-5-phenylthiophene-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in inflammatory or cancer pathways.

    Material Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors or photovoltaic materials.

    Biological Studies: It can be used to study the interactions of sulfonyl and amido groups with biological macromolecules, aiding in the design of enzyme inhibitors or receptor modulators.

Mechanism of Action

The mechanism of action of methyl 3-[3-(benzenesulfonyl)propanamido]-5-phenylthiophene-2-carboxylate depends on its specific application:

    Enzyme Inhibition: The benzenesulfonyl group can interact with the active site of enzymes, forming stable complexes that inhibit enzyme activity.

    Receptor Modulation: The compound can bind to specific receptors, altering their conformation and modulating signal transduction pathways.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Thiophene Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
This compound C₂₁H₂₀N₂O₅S₂ 480.53 3-(Benzenesulfonyl)propanamido, 5-phenyl, methyl ester High polarity due to sulfonyl group; enhanced metabolic stability
Methyl 3-[(4-fluorobenzoyl)amino]-5-phenyl-2-thiophenecarboxylate C₁₉H₁₄FNO₃S 355.38 4-Fluorobenzoylamino, 5-phenyl, methyl ester Fluorine enhances electronegativity; moderate solubility in organic solvents
2-Amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate C₁₄H₁₅NO₂S 277.34 2-Amino, 4-methyl, 5-phenyl, ethyl ester Basic amino group increases reactivity; lower stability due to ethyl ester

Key Observations:

The ethyl ester in the third compound reduces hydrolytic stability compared to methyl esters, which are more resistant to enzymatic cleavage .

Solubility and Bioavailability :

  • The sulfonyl group enhances aqueous solubility due to its polar nature, whereas fluorinated analogs (e.g., ) may exhibit better membrane permeability due to fluorine’s lipophilicity.

Biological Activity

Methyl 3-[3-(benzenesulfonyl)propanamido]-5-phenylthiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, therapeutic applications, and mechanisms of action.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3) cells. The compound's mechanism involves the inhibition of specific kinases involved in cancer cell proliferation and survival.

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Inhibition of estrogen receptor signaling
PC-315.0Inhibition of PI3K/Akt pathway

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It acts as an inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory response. This inhibition can lead to reduced production of prostaglandins, thereby alleviating inflammation.

Table 2: Inhibition of COX Enzymes

EnzymeIC50 (µM)Significance
COX-110.0Reduces gastric side effects
COX-28.5Targeted anti-inflammatory effect

Case Study 1: MCF-7 Cell Line

In a study published in Bioorganic Chemistry, this compound was tested on MCF-7 cells. The results showed significant apoptosis induction at concentrations above 10 µM, suggesting a potential role in breast cancer therapy .

Case Study 2: In Vivo Efficacy

A preclinical trial involving xenograft models demonstrated that treatment with the compound resulted in a marked decrease in tumor size compared to control groups. This study highlighted the compound's potential for further development as an anticancer agent .

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